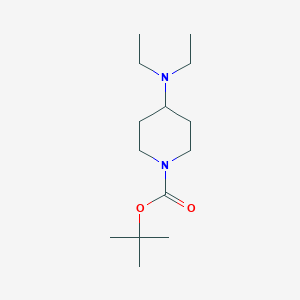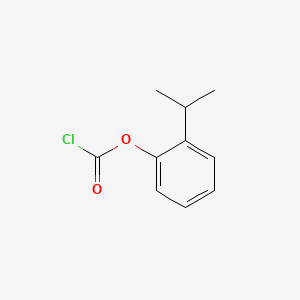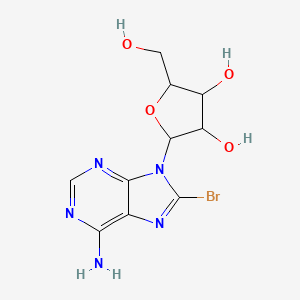
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(diethylamino)piperidine-1-carboxylate, or TBDEAPC, is an organic compound consisting of a tert-butyl group, a piperidine ring, and a carboxylate group. It is a versatile reagent used in a variety of synthetic and research applications. TBDEAPC has been used in the synthesis of biologically active compounds, in the study of enzyme mechanisms, and in the development of novel pharmaceuticals.
Applications De Recherche Scientifique
TBDEAPC is used in the synthesis of biologically active compounds, such as peptide, amino acid, and nucleoside analogs. It is also used in the study of enzyme mechanisms, such as the study of the mechanism of action of the enzyme acetylcholinesterase. TBDEAPC has been used in the development of novel pharmaceuticals, such as the development of inhibitors of the enzyme acetylcholinesterase.
Mécanisme D'action
TBDEAPC acts as a reagent in the synthesis of biologically active compounds and pharmaceuticals. It is also used in the study of enzyme mechanisms, such as the mechanism of action of the enzyme acetylcholinesterase. TBDEAPC acts as a substrate for the enzyme, and its presence in the reaction mixture causes the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
TBDEAPC has been shown to have no significant biochemical or physiological effects in laboratory studies. It has been shown to be non-toxic and non-irritating to the skin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TBDEAPC in laboratory experiments is its versatility. It can be used in the synthesis of a variety of biologically active compounds and pharmaceuticals, and it can be used in the study of enzyme mechanisms. The main limitation of using TBDEAPC in laboratory experiments is its cost. TBDEAPC is relatively expensive compared to other reagents.
Orientations Futures
TBDEAPC has potential future applications in the development of novel pharmaceuticals and in the study of enzyme mechanisms. It could also be used in the synthesis of peptide, amino acid, and nucleoside analogs. Additionally, TBDEAPC could be used in the development of inhibitors of the enzyme acetylcholinesterase, which could be used to treat neurological disorders. Finally, TBDEAPC could be used in the development of new drugs to treat a variety of medical conditions.
Propriétés
IUPAC Name |
tert-butyl 4-(diethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-15(7-2)12-8-10-16(11-9-12)13(17)18-14(3,4)5/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULEDXETYEYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(diethylamino)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)


